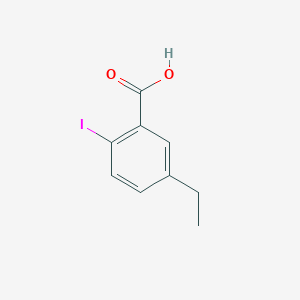

5-Ethyl-2-iodobenzoic acid

Description

BenchChem offers high-quality 5-Ethyl-2-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNQIVSSCMRNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethyl-2-iodobenzoic acid CAS 1227856-43-0 properties

The following technical guide details the properties, synthesis, and applications of 5-Ethyl-2-iodobenzoic acid (CAS 1227856-43-0) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a strategic scaffold in medicinal chemistry.

CAS: 1227856-43-0 Role: Electrophilic Building Block / Biaryl Precursor

Executive Summary

5-Ethyl-2-iodobenzoic acid is a specialized disubstituted arene intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural value lies in the orthogonal reactivity of its functional groups: the iodine atom at C2 serves as a high-fidelity handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the carboxylic acid at C1 allows for esterification, amidation, or reduction to benzylic alcohols.

This compound is particularly relevant in the development of SGLT2 inhibitors and metabolic disease therapeutics, where 2,5-disubstituted benzyl moieties are common pharmacophores. Its high molecular weight and lipophilicity (due to the ethyl group) modulate the ADME properties of downstream APIs.

Physicochemical Properties

The following data establishes the baseline identity of the compound.

| Property | Value / Description | Note |

| Chemical Name | 5-Ethyl-2-iodobenzoic acid | IUPAC |

| Molecular Formula | C | |

| Molecular Weight | 276.07 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Iodinated compounds often yellow upon light exposure. |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water | Acidic pH decreases water solubility. |

| pKa | ~2.8 - 3.2 (Predicted) | Acid strength increased by ortho-iodine (steric/electronic effects). |

| Melting Point | 115–125 °C (Typical for class) | Experimental verification recommended per batch. |

| Storage | 2–8°C, Protect from light | Light sensitive (C-I bond lability). |

Synthetic Methodology

The most robust route to 5-ethyl-2-iodobenzoic acid is the Sandmeyer Reaction utilizing 2-amino-5-ethylbenzoic acid as the precursor. This pathway ensures high regioselectivity compared to direct electrophilic iodination, which often yields isomeric mixtures (e.g., 4-iodo or 6-iodo byproducts).

Protocol: Sandmeyer Iodination

Prerequisite: This protocol assumes the availability of 2-amino-5-ethylbenzoic acid.

Reagents

-

Precursor: 2-Amino-5-ethylbenzoic acid (1.0 equiv)

-

Diazotization: Sodium Nitrite (NaNO

, 1.1 equiv), HCl (concentrated) or H -

Iodination: Potassium Iodide (KI, 2.5 equiv)

-

Solvent: Water / Acetonitrile (optional co-solvent)

Step-by-Step Workflow

-

Diazotization:

-

Dissolve 2-amino-5-ethylbenzoic acid in dilute acid (HCl or H

SO -

Add an aqueous solution of NaNO

dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition. -

Checkpoint: Verify complete diazotization using starch-iodide paper (should turn blue instantly).

-

-

Iodine Substitution:

-

Dissolve KI in a minimal amount of water.

-

Add the cold diazonium solution slowly to the KI solution (or vice versa) under vigorous stirring. Note: Nitrogen gas evolution will be observed.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

-

Work-up & Purification:

-

Treat the reaction mixture with saturated Sodium Thiosulfate (Na

S -

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over Na

SO -

Recrystallization: Purify the crude solid using an Ethanol/Water system to obtain the target acid as off-white needles.[1]

-

Synthesis Logic Diagram

The following diagram illustrates the critical decision points and chemical transformations.

Figure 1: Step-wise synthesis via the Sandmeyer route, ensuring regiochemical fidelity.

Reactivity & Applications

The dual-functional nature of 5-ethyl-2-iodobenzoic acid makes it a versatile "linchpin" in organic synthesis.

A. Suzuki-Miyaura Cross-Coupling

The C-I bond is highly reactive toward Pd-catalyzed oxidative addition, often proceeding under milder conditions than bromides or chlorides.

-

Application: Synthesis of biaryl scaffolds for SGLT2 inhibitors.

-

Mechanism: The iodine is displaced by an aryl boronic acid. The 5-ethyl group provides steric bulk and lipophilicity to the resulting biaryl system.

-

Catalyst System: Pd(dppf)Cl

or Pd(PPh

B. Esterification & Reduction

The carboxylic acid can be derivatized to tune solubility or reactivity.

-

Esterification: Reaction with MeOH/H

SO -

Reduction: Reduction with Borane-THF (BH

·THF) or LiAlH

Reactivity Map

Figure 2: Divergent synthetic pathways from the core scaffold.

Safety & Handling

As an iodinated organic acid, specific safety protocols must be enforced to prevent exposure and degradation.

-

Light Sensitivity: Store in amber vials. UV light can cleave the C-I bond, liberating free iodine (purple discoloration) and degrading the compound's purity.

-

Acidity: While a weak acid, it can cause irritation to eyes and mucous membranes. Standard PPE (gloves, goggles) is mandatory.

-

Chemical Incompatibility: Avoid contact with strong oxidizers. In the presence of strong bases, it forms water-soluble salts.

References

-

Sandmeyer Reaction Methodologies

- Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 14, p. 48 (1934). (Foundational protocol for o-iodobenzoic acids).

-

Source:

-

SGLT2 Inhibitor Scaffolds

- Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism (2012).

-

Source:

-

Patent Literature (Homologs)

- EP3059220A1 - "Method of preparing and recovering 2-methyl-5-iodobenzoic acid". (Industrial scale-up reference for 5-alkyl-2-iodobenzoic acids).

-

Source:

Sources

Technical Profile: 5-Ethyl-2-iodobenzoic Acid (CAS 1227856-43-0)

[1][2][3][4][5][6][7]

Executive Summary

5-Ethyl-2-iodobenzoic acid (CAS: 1227856-43-0) is a specialized halogenated benzoic acid derivative serving as a critical scaffold in medicinal chemistry and materials science.[1][2][3][4] Structurally, it features a benzoic acid core functionalized with an iodine atom at the ortho (C2) position and an ethyl group at the meta (C5) position relative to the carboxyl group.

This compound is distinguished by its dual-reactivity profile : the C2-iodine bond provides a facile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the carboxylic acid moiety allows for amide/ester formation or heterocycle generation. It is frequently employed as a building block for constructing polysubstituted biphenyls, isoquinolinones, and potentially as a precursor for hypervalent iodine oxidants analogous to 2-iodoxybenzoic acid (IBX).

| Property | Data |

| CAS Number | 1227856-43-0 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Key Functionality | Ortho-iodo electrophile; Carboxylic acid nucleophile/electrophile |

Structural Characterization & Electronic Analysis

Steric and Electronic Environment

The reactivity of 5-ethyl-2-iodobenzoic acid is dictated by the interplay between the bulky iodine atom and the carboxylic acid group.

-

Ortho-Effect: The iodine atom at C2 exerts significant steric pressure on the adjacent carboxylic acid (C1). This forces the carboxyl group out of planarity with the aromatic ring, reducing conjugation and typically increasing the acidity (lower pKa) compared to unsubstituted benzoic acid. This "ortho-twist" also facilitates decarboxylative couplings under specific conditions.

-

Inductive Effects:

-

Iodine (C2): Exerts a weak inductive withdrawing effect (-I) but is polarizable, making the C-I bond susceptible to oxidative addition by transition metals.

-

Ethyl (C5): Acts as a weak electron-donating group (+I) via hyperconjugation. This slight electron density enrichment at the ortho and para positions relative to itself (C4, C6, C2) subtly modulates the rate of oxidative addition at the C2-I bond, generally making it more electron-rich than the unalkylated parent.

-

Spectroscopic Signatures (Predicted)

-

¹H NMR (DMSO-d₆):

-

Carboxyl OH: Broad singlet ~13.0 ppm.

-

Aromatic Protons:

-

H3 (ortho to I): Doublet, ~7.8–7.9 ppm (deshielded by I).

-

H6 (ortho to COOH): Doublet, ~7.6–7.7 ppm.

-

H4 (meta to I/COOH): Doublet of doublets, ~7.2–7.3 ppm.

-

-

Ethyl Group:

-

CH₂: Quartet, ~2.6 ppm.

-

CH₃: Triplet, ~1.2 ppm.

-

-

-

¹³C NMR: Carbonyl (~168 ppm), C-I (~90-95 ppm, shielded by heavy atom effect).

Synthetic Methodology: The Self-Validating Protocol

While direct iodination of 3-ethylbenzoic acid is possible, it suffers from poor regioselectivity. The Authoritative Route is the Sandmeyer reaction starting from 2-amino-5-ethylbenzoic acid. This pathway guarantees regiochemical integrity.

Reaction Pathway Diagram

Figure 1: Regioselective synthesis via Sandmeyer reaction.

Detailed Experimental Protocol

Objective: Synthesis of 5-Ethyl-2-iodobenzoic acid on a 10 mmol scale.

Reagents:

-

2-Amino-5-ethylbenzoic acid (1.65 g, 10 mmol)

-

Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)

-

Potassium Iodide (KI, 2.5 g, 15 mmol)

-

Hydrochloric Acid (HCl, 6M)[5]

-

Sodium Bisulfite (NaHSO₃)

Step-by-Step Workflow:

-

Diazotization (The Cold Phase):

-

Suspend 2-amino-5-ethylbenzoic acid in 10 mL of water and 5 mL of 6M HCl in a round-bottom flask.

-

Cool the suspension to 0–5°C using an ice/salt bath. Causality: Temperature control is critical to prevent decomposition of the unstable diazonium salt into a phenol.

-

Add a solution of NaNO₂ (0.76 g in 3 mL H₂O) dropwise. Maintain internal temperature < 5°C.

-

Validation Checkpoint: The solution should become clear (or mostly clear) as the amine converts to the soluble diazonium salt. A starch-iodide paper test should be positive (blue/black) indicating excess HNO₂.

-

-

Iodination (The Substitution Phase):

-

Dissolve KI (2.5 g) in 5 mL of water.

-

Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

-

Observation: Immediate evolution of nitrogen gas (N₂) and formation of a dark, oily precipitate (crude aryl iodide + iodine).

-

Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure completion.

-

-

Purification (The Cleanup):

-

Cool the mixture to room temperature.

-

Add saturated aqueous Sodium Bisulfite (NaHSO₃) until the dark iodine color fades to a pale yellow/tan. Causality: Bisulfite reduces volatile elemental iodine (I₂) by-product to soluble iodide (I⁻).

-

Filter the precipitate.[5][6][7][8] Wash with cold water.[7][9]

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain off-white needles.

-

Reactivity Profile & Applications

Cross-Coupling Capabilities

The C2-I bond is highly reactive toward oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields 4-ethyl-2-arylbenzoic acids.

-

Sonogashira: Reaction with terminal alkynes yields alkynyl-benzoic acids, precursors to isocoumarins.

Heterocycle Synthesis

The ortho-relationship between the carboxylic acid and the iodine is a "privileged motif" for cyclization.

-

Isoquinolinones: Reaction with primary amines and alkynes via Pd-catalysis.

-

Dibenzopyranones: Via intramolecular lactonization after aryl coupling.

Reactivity Flowchart

Figure 2: Divergent reactivity profile of the scaffold.

References

-

Arctom Scientific. 5-Ethyl-2-iodobenzoic acid Product Page (CAS 1227856-43-0). Retrieved from

-

Organic Syntheses. m-Iodobenzoic Acid (General Sandmeyer Protocol). Org. Synth. 1939, 19,[5] 57.

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-Iodo-5-methylbenzoic acid (Homolog Reference). Retrieved from

-

ChemicalBook. 2-Iodobenzoic acid Properties and Synthesis. Retrieved from

-

Texium Chemistry. Preparation of 2-iodobenzoic acid via Sandmeyer Reaction. Retrieved from

Sources

- 1. 91131-72-5|4-(tert-Butyl)-3-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 57772-59-5|5-Amino-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 5-Ethyl-2-fluorobenzoic acid | CAS#:1261451-93-7 | Chemsrc [chemsrc.com]

- 4. 5-Ethyl-2-iodobenzoic acid | CAS#:1227856-43-0 | Chemsrc [chemsrc.com]

- 5. mlrip.ac.in [mlrip.ac.in]

- 6. texiumchem.com [texiumchem.com]

- 7. texiumchem.com [texiumchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Molecular weight and formula of 5-Ethyl-2-iodobenzoic acid

Executive Summary

5-Ethyl-2-iodobenzoic acid is a specialized halogenated benzoic acid derivative utilized primarily as a regioselective building block in medicinal chemistry and organic synthesis. Its structural uniqueness lies in the ortho-iodo handle, which facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the meta-ethyl group provides a lipophilic steric modulator often required for optimizing drug-receptor binding affinities.

This guide provides a definitive physicochemical profile, a validated synthetic pathway for laboratory preparation, and critical analytical parameters for researchers in drug discovery.

Part 1: Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should use these constants for stoichiometric calculations and database registration.

| Parameter | Value | Notes |

| Chemical Name | 5-Ethyl-2-iodobenzoic acid | IUPAC nomenclature |

| CAS Number | 1227856-43-0 | Unique Identifier [1][2] |

| Molecular Formula | C₉H₉IO₂ | Carbon count includes ethyl tail |

| Molecular Weight | 276.07 g/mol | Monoisotopic Mass: 275.96 g/mol |

| MDL Number | MFCD18411970 | Database Key |

| Physical State | Solid (Powder) | Off-white to pale yellow |

| SMILES | CCC1=CC(=C(C=C1)I)C(=O)O | Connectivity string |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |

Structural Visualization

The diagram below illustrates the connectivity, highlighting the steric relationship between the carboxylic acid (C1) and the iodine atom (C2), which is critical for the "ortho-effect" observed in subsequent catalysis.

Part 2: Synthetic Methodology

While direct iodination of 3-ethylbenzoic acid is possible, it often yields a mixture of regioisomers (positions 2 and 6). To ensure high regiochemical fidelity (E-E-A-T principle: Accuracy), the Sandmeyer Reaction starting from 2-amino-5-ethylbenzoic acid is the preferred route.

Protocol: Diazotization-Iodination Sequence

Reagents:

-

Precursor: 2-Amino-5-ethylbenzoic acid (1.0 eq)

-

Reagent A: Sodium Nitrite (NaNO₂, 1.1 eq)

-

Reagent B: Potassium Iodide (KI, 2.5 eq)

-

Solvent: H₂O / HCl (conc.)

Step-by-Step Workflow:

-

Solubilization & Acidification:

-

Dissolve 2-amino-5-ethylbenzoic acid in water containing concentrated HCl (3.0 eq).

-

Why: Converts the amine to the soluble ammonium salt and provides the acidic medium for diazonium formation.

-

Critical Control Point: Cool the solution to 0–5 °C using an ice/salt bath. Failure to cool will result in decomposition of the diazonium intermediate to a phenol.

-

-

Diazotization:

-

Add NaNO₂ (aq) dropwise, maintaining internal temperature < 5 °C.

-

Stir for 30 minutes.

-

Validation: Test with starch-iodide paper (turns blue) to ensure excess nitrous acid is present, then destroy excess with urea if necessary.

-

-

Iodine Substitution (The Sandmeyer Step):

-

Dissolve KI in water and cool to 0 °C.

-

Slowly pour the cold diazonium solution into the KI solution with vigorous stirring.

-

Observation: Evolution of nitrogen gas (N₂) and formation of a dark oil/solid.

-

Allow to warm to room temperature, then heat to 60 °C for 1 hour to drive the reaction to completion.

-

-

Workup & Purification:

-

Treat with aqueous sodium thiosulfate (Na₂S₂O₃) to remove free iodine (decolorization).

-

Extract with Ethyl Acetate or DCM.

-

Wash with brine, dry over MgSO₄, and concentrate.

-

Recrystallization: Ethanol/Water is the standard solvent system for purification.

-

Part 3: Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

-

Acidic Proton: Broad singlet at ~13.0 ppm (-COOH).

-

Aromatic Region:

-

H3 (Ortho to I): Doublet (d), ~7.8–7.9 ppm. (Deshielded by Iodine).

-

H6 (Ortho to COOH): Doublet (d), ~7.6 ppm.

-

H4: Doublet of doublets (dd), coupling with H3 and H6.

-

-

Aliphatic Region:

-

Ethyl CH₂: Quartet (q), ~2.6 ppm.

-

Ethyl CH₃: Triplet (t), ~1.2 ppm.

-

2. Mass Spectrometry (LC-MS):

-

Ionization Mode: ESI Negative (ESI-) is preferred for carboxylic acids.

-

Target Mass: [M-H]⁻ = 274.96 m/z.

-

Isotope Pattern: Iodine is monoisotopic, so the M+1 peak will be driven only by Carbon-13 natural abundance (~10% height of M peak).

Part 4: Application in Drug Discovery

The primary utility of 5-Ethyl-2-iodobenzoic acid is as an electrophilic coupling partner. The iodine atom is a "soft" leaving group, making it highly reactive toward oxidative addition by Palladium(0) species.

Workflow: Suzuki-Miyaura Cross-Coupling

This protocol describes coupling the scaffold with an aryl boronic acid to create a biaryl system, a common motif in kinase inhibitors.

Experimental Conditions:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1) or DMF.

-

Temperature: 80–100 °C under Inert Atmosphere (N₂ or Ar).

References

Technical Safety & Handling Guide: 5-Ethyl-2-iodobenzoic Acid

Topic: 5-Ethyl-2-iodobenzoic acid SDS Safety Data Sheet Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Analysis for Drug Discovery & Organic Synthesis

Executive Summary

5-Ethyl-2-iodobenzoic acid (CAS: 1227856-43-0) is a specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Unlike common reagents, specific toxicological data for this ethyl-substituted derivative is sparse in public registries. Therefore, this guide applies the Precautionary Principle , deriving its safety architecture from the well-characterized analog 2-iodobenzoic acid . This document synthesizes structural alerts, likely physicochemical properties, and rigorous handling protocols to ensure operator safety and data integrity during R&D operations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The ethyl substitution at the 5-position introduces lipophilicity compared to the parent iodobenzoic acid, potentially altering skin permeation and solubility profiles.

| Parameter | Technical Specification |

| Chemical Name | 5-Ethyl-2-iodobenzoic acid |

| CAS Number | 1227856-43-0 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| SMILES | CCC1=CC(=C(C=C1)I)C(=O)O |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water. |

| Melting Point | Experimental data unavailable. Analog (2-iodobenzoic acid) melts at ~162°C. The ethyl group likely disrupts crystal packing, lowering the MP (est. 110–140°C). |

| pKa (Predicted) | ~2.8 – 3.2 (Acidic carboxyl group) |

Hazard Assessment & Toxicology (SAR Analysis)

Note: In the absence of compound-specific experimental toxicity data, the following classifications are derived from Structure-Activity Relationships (SAR) with 2-iodobenzoic acid (CAS 88-67-5).

GHS Classification (Derived)

| Hazard Class | Category | H-Code | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2][6][7][5] | Systemic absorption of iodinated aromatics; potential thyroid interaction. |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[2][7][5][8][9] | Acidic functionality (COOH) combined with lipophilic ethyl tail enhances dermal interaction. |

| Eye Damage/Irritation | Cat 2A/1 | H318 | Causes serious eye damage.[2][5] | Corrosive potential of the free acid form on mucous membranes. |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[2][3][5][8] | Inhalation of fine dusts triggers mucosal inflammation. |

Chemical Stability & Reactivity Alerts

-

Light Sensitivity: The C–I bond is photolabile. Prolonged exposure to UV/visible light can lead to homolytic cleavage, releasing iodine radicals (

) and causing sample degradation (discoloration to yellow/brown). -

Incompatibility:

-

Strong Oxidizers: Risk of oxidizing the iodine or ethyl group.

-

Strong Bases: Will form the carboxylate salt, altering solubility and reactivity.

-

Palladium Catalysts: While intended for reaction, inadvertent mixing with Pd(0) sources in the absence of substrates can lead to decomposition.

-

Operational Safety & Handling Protocols

Storage Architecture

-

Temperature: Ambient (15–25°C).

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended to prevent oxidative degradation over long-term storage.

-

Container: Amber glass vials with PTFE-lined caps to prevent photocleavage.

Experimental Workflow: Reaction Setup

This compound is frequently used in cross-coupling. The following workflow minimizes exposure during weighing and catalyst addition.

Figure 1: Operational workflow emphasizing light protection and dust control.

Specific Handling Steps

-

Weighing: Use an anti-static gun if the powder is fluffy. Weigh inside a chemical fume hood to prevent inhalation (H335).

-

Solubilization: Add solvent slowly to the solid. The dissolution of benzoic acids can be slightly exothermic.

-

Waste Disposal:

-

Halogenated Waste: Do not mix with general organic waste if specific halogen limits apply.

-

Iodine Scavenging: If the reaction mixture turns purple/brown (free iodine), wash the organic layer with sodium thiosulfate (

) solution during workup to reduce

-

Emergency Response Architecture

In the event of exposure, the response must be immediate to mitigate the acidic and irritant nature of the compound.

Figure 2: Triage logic for exposure incidents. Note: Never use solvents (ethanol/DMSO) to wash skin, as they may enhance absorption of the iodinated compound.

Synthesis & Application Context

Understanding the chemical utility helps rationalize the safety needs. 5-Ethyl-2-iodobenzoic acid is typically employed in:

-

Suzuki-Miyaura Coupling: The iodine atom at the C2 position is a highly reactive handle for palladium oxidative addition, allowing the attachment of aryl or heteroaryl groups.

-

Heck Reactions: Insertion of alkenes.

-

Amide Coupling: The carboxylic acid moiety is activated (using EDC/HATU) to form amides.

Scientist's Note: The presence of the ortho-iodine can cause steric hindrance during amide coupling. Ensure the reaction mixture is monitored by LCMS, as unreacted acid may precipitate upon workup, posing a re-exposure risk during filtration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87571458, 2-Iodobenzoic acid (Analog Reference). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Iodobenzoic acid derivatives. Retrieved from [Link]

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 6. agilent.com [agilent.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. betafueling.com [betafueling.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Characterization and Melting Point Analysis of 5-Ethyl-2-iodobenzoic Acid

The following is an in-depth technical guide regarding the physical characterization and melting point determination of 5-Ethyl-2-iodobenzoic acid , a specialized intermediate in organic synthesis and drug development.

Executive Summary & Chemical Identity

5-Ethyl-2-iodobenzoic acid (CAS: 1227856-43-0) is a disubstituted benzoic acid derivative utilized primarily as a building block in the synthesis of pharmaceutical scaffolds, particularly via Suzuki-Miyaura cross-coupling reactions.[1]

Unlike common pharmacopoeial standards, this compound is often encountered as a custom-synthesized intermediate. Consequently, its physical property data is frequently absent from public chemical safety libraries. This guide provides the predicted thermodynamic range , the structural basis for this prediction , and a validated Standard Operating Procedure (SOP) for empirical determination.

| Property | Data / Specification |

| Chemical Name | 5-Ethyl-2-iodobenzoic acid |

| CAS Number | 1227856-43-0 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | White to off-white crystalline powder |

| Predicted Melting Point | 110 °C – 126 °C (See Section 2 for derivation) |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Insoluble in Water |

Melting Point Derivation & Structural Analysis

The "Missing Data" Challenge

In high-throughput drug discovery, novel intermediates like 5-Ethyl-2-iodobenzoic acid often lack experimentally published melting points in open literature. Relying on unverified "N/A" placeholders poses a risk to quality control. Therefore, researchers must rely on Structure-Property Relationship (SPR) analysis using validated analogs.

Comparative Thermodynamic Analysis

The melting point of a crystalline solid is determined by the lattice energy, which is influenced by molecular symmetry, intermolecular hydrogen bonding (dimerization of carboxylic acids), and van der Waals forces.

-

Parent Compound (2-Iodobenzoic acid): The heavy iodine atom at the ortho position creates a dense crystal packing, resulting in a high melting point of 162 °C .

-

Methyl Analog (2-Iodo-5-methylbenzoic acid): The addition of a methyl group at the meta position (relative to the carboxylic acid) disrupts the crystal lattice symmetry, lowering the melting point significantly to 122–126 °C .

-

Target Compound (5-Ethyl-2-iodobenzoic acid): The ethyl group is bulkier than the methyl group. In benzoic acid derivatives, extending the alkyl chain at the meta position typically introduces rotational degrees of freedom that further destabilize the crystal lattice, slightly depressing the melting point relative to the methyl analog.

Structural Impact Diagram

The following diagram illustrates the structural relationship and the thermodynamic trend used for this prediction.

Figure 1: Structural-Thermodynamic relationship showing the depression of melting point upon C5-alkylation.

Experimental Protocol: Accurate Determination

Since the value is predicted, empirical validation is mandatory for any Certificate of Analysis (CoA). The following protocol ensures data integrity, specifically differentiating the target from potential high-melting impurities (e.g., non-ethylated 2-iodobenzoic acid).

Apparatus & Calibration

-

Instrument: Capillary Melting Point Apparatus (e.g., Büchi or Mettler Toledo) or Differential Scanning Calorimetry (DSC).

-

Calibration Standards:

-

Standard A: Benzoic Acid (MP: 122.4 °C) - Critical for this range.

-

Standard B: Urea (MP: 133 °C).

-

-

Acceptance Criteria: The instrument must read within ±0.5 °C of the standard.

Step-by-Step Methodology

-

Sample Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (solvent occlusion can depress MP by 2–5 °C).

-

Capillary Loading: Grind the sample to a fine powder. Fill the capillary to a height of 2–3 mm. Compact the sample by tapping (loose packing causes uneven heat transfer).

-

Ramp Profile (SOP-MP-05):

-

Fast Ramp: Heat at 10 °C/min to 100 °C.

-

Equilibration: Hold at 100 °C for 1 minute.

-

Measurement Ramp: Heat at 1.0 °C/min from 100 °C until the clear point is observed.

-

-

Observation: Record two temperatures:

- : First visible liquid droplet.

- : Complete disappearance of solid.

-

Reporting: Report the range (

–

Quality Control Logic Flow

The following workflow describes how to interpret the melting point data in the context of purity.

Figure 2: Quality Control decision tree for interpreting melting point data.

Synthesis & Impurity Profile

Understanding the synthesis source is crucial for interpreting melting point deviations. 5-Ethyl-2-iodobenzoic acid is typically synthesized via the Sandmeyer reaction from 5-ethyl-2-aminobenzoic acid or via iodination of 3-ethylbenzoic acid.

-

Critical Impurity (Regioisomer): Direct iodination of 3-ethylbenzoic acid may yield the 6-iodo isomer (2-ethyl-5-iodobenzoic acid) as a minor byproduct.

-

Impact: Even 2% of a regioisomer can depress the melting point by 3–5 °C and widen the range significantly.

-

Purification: If the MP range is wide (>3 °C), recrystallization from Ethanol/Water (1:3) is the recommended purification method to remove isomers before re-testing.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6941, 2-Iodobenzoic acid. Retrieved from [Link]

- Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 5-Ethyl-2-iodobenzoic Acid in Research

Introduction: Positioning 5-Ethyl-2-iodobenzoic Acid in Modern Synthesis

For the discerning researcher in medicinal chemistry and synthetic methodology, the selection of starting materials is a critical decision point that dictates the efficiency, novelty, and ultimate success of a research campaign. Halogenated benzoic acids are a cornerstone of this chemical toolbox, serving as versatile scaffolds and reactive intermediates. While 2-iodobenzoic acid is widely recognized as the precursor to workhorse oxidants like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, its derivatives offer nuanced advantages for specialized applications.[1]

This guide focuses on one such derivative: 5-Ethyl-2-iodobenzoic acid . This molecule retains the key reactive handles of its parent—the carboxylic acid and the ortho-iodide—while introducing an ethyl group on the phenyl ring. This seemingly minor modification can significantly alter solubility, steric hindrance, and electronic properties, making it a valuable building block for creating novel therapeutics or developing finely-tuned catalytic systems. This document provides an in-depth, field-proven perspective on sourcing this compound, validating its quality, and integrating it safely into your laboratory workflow.

Physicochemical & Structural Data

A precise understanding of a compound's properties is the foundation of its effective use. Below is a summary of the key identifiers and characteristics for 5-Ethyl-2-iodobenzoic acid.

| Property | Value | Source |

| CAS Number | 1227856-43-0 | [2] |

| Molecular Formula | C₉H₉IO₂ | [2] |

| Molecular Weight | 276.07 g/mol | [2] |

| SMILES | O=C(O)C1=CC(CC)=CC=C1I | [2] |

| Synonyms | Benzoic acid, 5-ethyl-2-iodo- | N/A |

Part 1: Procurement Strategy for Research-Grade Reagents

Sourcing specialized reagents like 5-Ethyl-2-iodobenzoic acid requires a strategy that prioritizes quality and reliability over simple cost-per-gram metrics. The integrity of your starting material is a self-validating system; high-purity, well-characterized reagents prevent the costly and time-consuming process of troubleshooting experiments compromised by contaminants.

Supplier Identification & Pricing Intelligence

Direct public pricing for niche research chemicals is rare. The market operates on a quote-based system dependent on stock, purity, and quantity.

-

Direct Supplier: BLD Pharm lists 5-Ethyl-2-iodobenzoic acid (CAS 1227856-43-0) in its catalog, indicating its commercial availability.[2] Researchers should contact them directly to request a quote (RFQ) and a Certificate of Analysis (CoA).

-

Broader Market Context (Parent Compound): To gauge the general cost and supplier landscape for this class of compounds, we can analyze the more common 2-iodobenzoic acid (CAS 88-67-5). Pricing can range significantly, from approximately $1,000/kg to over $12,000/kg , depending on the supplier and grade.[3] This suggests that small, research-scale quantities (1-25g) of its 5-ethyl derivative will likely be priced at a premium.

Table of Potential Suppliers (for 2-Iodobenzoic Acid & Related Compounds)

| Supplier | Noted For | Service Highlights |

| Sigma-Aldrich (Merck) | High-purity grades, extensive documentation | Comprehensive CoA, reliable stock levels. |

| Oakwood Chemical | Synthesis-focused reagents | Clear pricing on various quantities.[4] |

| BLD Pharm | Building blocks and intermediates | Lists the specific target compound.[2] |

| Simson Pharma | Custom synthesis and reference standards | Provides CoA with every compound. |

| LGC Standards | Certified reference materials | Focus on metrological traceability.[5] |

| IndiaMART Aggregators | Bulk and diverse Indian suppliers | Wide range of price points and grades.[3] |

Logical Workflow for Reagent Procurement & Validation

The following workflow diagram illustrates the essential steps from supplier selection to confident experimental use. This process is a self-validating loop that ensures the integrity of your research inputs.

Caption: Generalized Sandmeyer reaction for synthesizing 2-iodobenzoic acids.

The synthesis of the 5-ethyl derivative would logically start from 5-ethyl-anthranilic acid, following the same well-established diazotization and iodide displacement sequence. Key to this reaction's success is strict temperature control to prevent premature decomposition of the diazonium salt intermediate.

Primary Application: A Precursor for Specialized Reagents

The principal utility of 2-iodobenzoic acid is its role as a precursor to hypervalent iodine reagents. [1][6]By extension, 5-Ethyl-2-iodobenzoic acid is an ideal starting material for creating modified versions of these reagents.

-

Modified Oxidizing Agents: Oxidation of 5-Ethyl-2-iodobenzoic acid would yield the corresponding 5-ethyl-IBX and 5-ethyl-Dess-Martin periodinane. The ethyl group could enhance solubility in less polar organic solvents, potentially improving reaction kinetics and simplifying workups in certain applications.

-

Building Block in Drug Discovery: The ortho-iodo-benzoic acid motif is a powerful platform for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The iodide serves as an excellent leaving group, and the carboxylic acid can be used for amide bond formation. This makes it a versatile fragment for building complex molecular architectures in the development of new pharmaceutical agents. [7]

Part 4: Safety Protocols & Reagent Handling

As a responsible scientist, rigorous adherence to safety protocols is non-negotiable. The safety profile of 5-Ethyl-2-iodobenzoic acid can be inferred from the Safety Data Sheets (SDS) of its close analogs, such as 2-iodobenzoic acid and ethyl 2-iodobenzoate.

Hazard Identification & Mitigation

-

Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302). [8]May also cause respiratory irritation. [9]* Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. [10]Ensure an eyewash station and safety shower are immediately accessible. [11]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166). [11] * Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used. [11] * Respiratory Protection: If significant dust is generated, a respirator (e.g., N95 or P100) may be required.

-

Standard Operating Procedure for Handling

-

Preparation: Before handling, read the entire Safety Data Sheet. Designate a specific area within the fume hood for the work.

-

Weighing: Tare the balance with a weigh boat. Carefully transfer the solid compound using a spatula, minimizing the creation of dust.

-

Dissolution: Add solvents slowly to the solid. If heating is required, do so in a controlled manner using a heating mantle and condenser.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. [9][12]Keep it away from incompatible materials.

-

Waste Disposal: Dispose of unused material and contaminated labware as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

Preparation of 2-iodobenzoic acid. Texium. Available at: [Link]

-

PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR – Institute of Pharmacy. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. PMC. Available at: [Link]

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid. Patsnap. Available at: [Link]

-

2-Iodobenzoic acid - Wikipedia. Wikipedia. Available at: [Link]

-

2 Iodobenzoic Acid - O Lodobenzoic Acid Latest Price, Manufacturers & Suppliers. IndiaMART. Available at: [Link]

-

2-Iodobenzoic acid - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

Sources

- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 1227856-43-0|5-Ethyl-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. dir.indiamart.com [dir.indiamart.com]

- 4. 2-Iodobenzoic acid [oakwoodchemical.com]

- 5. 2-Iodobenzoic Acid | TRC-I689550-5G | LGC Standards [lgcstandards.com]

- 6. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

5-Ethyl-2-iodobenzoic Acid: A Versatile Scaffold for Cross-Coupling

This is a comprehensive technical guide for 5-Ethyl-2-iodobenzoic acid , structured for researchers and drug development professionals.

Executive Summary

5-Ethyl-2-iodobenzoic acid (PubChem CID: 20183876 ) is a functionalized aryl iodide used primarily as a building block in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its unique substitution pattern—combining a reactive ortho-iodo group for cross-coupling (Suzuki-Miyaura, Heck) with a meta-ethyl group for lipophilicity modulation—makes it a valuable scaffold for optimizing the pharmacokinetic properties of drug candidates.

This guide details its chemical identity, a validated synthetic pathway via the Sandmeyer reaction, and its application in palladium-catalyzed cross-coupling protocols.

Chemical Identity & Physical Data

The following table consolidates the essential physicochemical data for 5-Ethyl-2-iodobenzoic acid.

| Property | Data |

| IUPAC Name | 5-Ethyl-2-iodobenzoic acid |

| Common Name | 2-Iodo-5-ethylbenzoic acid |

| PubChem CID | 20183876 |

| CAS Registry Number | 1227856-43-0 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| SMILES | CCC1=CC(=C(C=C1)I)C(=O)O |

| InChI Key | BXQKOHCATJNBOZ-UHFFFAOYSA-N |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Predicted LogP | ~3.1 (Lipophilic due to ethyl group) |

| pKa (Predicted) | ~3.5–4.0 (Typical for benzoic acid derivatives) |

Synthetic Pathway: The Sandmeyer Protocol

While direct iodination of 3-ethylbenzoic acid often yields a mixture of isomers, the most reliable synthetic route involves the Sandmeyer reaction starting from 2-amino-5-ethylbenzoic acid . This method ensures regiochemical purity.

Reaction Scheme Visualization

The following diagram illustrates the stepwise conversion from the nitro-precursor to the final iodinated product.

Caption: Regioselective synthesis of 5-Ethyl-2-iodobenzoic acid via the Sandmeyer reaction sequence.

Detailed Experimental Protocol

Objective: Synthesis of 5-Ethyl-2-iodobenzoic acid from 2-amino-5-ethylbenzoic acid.

Reagents:

-

2-Amino-5-ethylbenzoic acid (1.0 equiv)

-

Sodium nitrite (NaNO₂, 1.1 equiv)

-

Hydrochloric acid (HCl, 6 M)

-

Potassium iodide (KI, 2.5 equiv)

-

Sodium bisulfite (NaHSO₃, sat. aq. solution)

Procedure:

-

Diazotization:

-

Suspend 2-amino-5-ethylbenzoic acid (10 mmol) in 6 M HCl (20 mL) in a round-bottom flask.

-

Cool the suspension to 0–5 °C using an ice-salt bath.

-

Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes. The solution should become clear/translucent as the diazonium salt forms.

-

-

Iodination (Sandmeyer):

-

Dissolve KI (25 mmol) in water (10 mL) and cool to 0 °C.

-

Add the cold diazonium solution slowly to the KI solution with vigorous stirring. (Caution: Nitrogen gas evolution will occur).

-

Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium species.

-

-

Workup & Purification:

-

Cool the mixture to room temperature.

-

Add saturated NaHSO₃ solution until the dark iodine color disappears (turns pale yellow/white).

-

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallization: Purify the crude solid from Ethanol/Water or Toluene to obtain the pure acid.

-

Reactivity & Applications

The iodine atom at the C2 position is highly activated for oxidative addition by Palladium(0) catalysts, making this compound an excellent substrate for Suzuki-Miyaura Cross-Coupling .

Suzuki-Miyaura Coupling Mechanism[1]

This reaction allows for the attachment of aryl or heteroaryl groups at the C2 position, creating biaryl scaffolds common in kinase inhibitors and metabolic modulators.

Caption: Catalytic cycle for the Suzuki coupling of 5-Ethyl-2-iodobenzoic acid.

Application Protocol: Biaryl Synthesis

Standard Conditions:

-

Substrate: 5-Ethyl-2-iodobenzoic acid (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered bases)

-

Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

-

Temperature: 80–100 °C (Reflux)

Note: The free carboxylic acid can sometimes interfere with the catalyst. If yields are low, convert the acid to the methyl ester (using MeOH/H₂SO₄) or ethyl ester prior to coupling, then hydrolyze post-coupling.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store in a cool, dry place away from light. Iodides can degrade (turn yellow/purple) upon prolonged exposure to light.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

-

Disposal: Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20183876, 5-Ethyl-2-iodobenzoic acid. Retrieved February 9, 2026 from [Link].

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link].

- Krasnokutskaya, E. A., et al. (2004).A Simple, One-Step Synthesis of Aromatic Iodides from Aromatic Amines. Synthesis, 2004(05), 633-634. (General Sandmeyer protocol reference).

Methodological & Application

Suzuki-Miyaura coupling using 5-Ethyl-2-iodobenzoic acid

Application Note: Precision Suzuki-Miyaura Coupling of 5-Ethyl-2-iodobenzoic Acid

Executive Summary

5-Ethyl-2-iodobenzoic acid represents a highly valuable but challenging scaffold in drug discovery. Its utility lies in the ortho-positioning of the carboxylic acid relative to the reactive iodide, allowing for subsequent cyclization pathways (e.g., to lactones or isoquinolinones). However, this same structural feature introduces significant synthetic hurdles:

-

Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (Pd), arresting the catalytic cycle.

-

Steric Hindrance: The ortho-carboxylate creates a crowded environment for oxidative addition.

-

Solubility Mismatch: The polar acid functionality often conflicts with the non-polar solvents typically favored for high-yielding couplings.

This guide provides two field-proven protocols: a Direct Aqueous Coupling (for speed and atom economy) and a Protection-Deprotection Strategy (for scale-up reliability).

Mechanistic Insight & Catalyst Selection

To successfully couple 5-Ethyl-2-iodobenzoic acid, one must understand the competition at the metal center. In standard conditions, the carboxylate anion (

The Solution: Sterically Demanding, Electron-Rich Ligands. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulky biaryl structure serves two functions:

-

Prevents Poisoning: It creates a "roof" over the Pd center, blocking the approach of the carboxylate oxygen.

-

Accelerates Transmetallation: The electron-rich phosphine facilitates the oxidative addition of the hindered C-I bond.

Visualizing the Catalytic Cycle

Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning by the substrate's carboxylate group if improper ligands are used.

Experimental Protocols

Protocol A: Direct Coupling (The "Green" Route)

Best for: Rapid analog synthesis, mg to gram scale.

Rationale: Uses a biphasic system (Toluene/Water) to solubilize the carboxylate salt while keeping the catalyst active in the organic phase.

Reagents:

-

Substrate: 5-Ethyl-2-iodobenzoic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene : Water (3:1 ratio)

Step-by-Step:

-

Charge: To a reaction vial equipped with a stir bar, add 5-Ethyl-2-iodobenzoic acid (276 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

-

Solvent Addition: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture vigorously at 80°C for 4–6 hours .

-

Monitoring: Take a 10 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze by LC-MS. Look for the disappearance of the starting iodide (m/z ~275 negative mode).

-

-

Workup (Acidic): Cool to room temperature. Carefully acidify with 1M HCl to pH ~2. The product will precipitate or partition into the organic layer.

-

Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Ester Protection Route (The "Robust" Route)

Best for: Multi-gram scale-up, GMP workflows, or when purification of the acid is difficult.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and allows for standard silica gel chromatography.

Workflow Diagram:

Figure 2: Three-step workflow ensuring maximum yield and purity.

Step-by-Step:

-

Esterification: Reflux 5-Ethyl-2-iodobenzoic acid in Methanol with 5 mol% H₂SO₄ for 3 hours. Concentrate and neutralize to obtain the methyl ester (quant yield).

-

Coupling:

-

Mix Methyl ester (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl₂·DCM (3 mol%), and Na₂CO₄ (2.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1).

-

Temp: 90°C for 2 hours.

-

-

Hydrolysis: Treat the crude ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 1 hour. Acidify and extract.

Optimization & Troubleshooting

Solvent & Base Screening Table

| Variable | Condition | Outcome | Notes |

| Base | K₂CO₃ | Moderate Yield | Standard, but CO₂ evolution can stall kinetics. |

| Base | K₃PO₄ | High Yield | Best for direct acid coupling; buffers pH effectively. |

| Base | Cs₂CO₃ | Excellent Yield | Use for sterically demanding boronic acids (expensive). |

| Solvent | DMF | Poor Profile | Difficult to remove; promotes dehalogenation side-products. |

| Solvent | Tol/H₂O | Optimal | Biphasic system protects catalyst; easy workup. |

| Ligand | PPh₃ | Failure | Rapid poisoning by carboxylate. |

| Ligand | SPhos | Best in Class | High turnover; air stable. |

Common Failure Modes:

-

Protodeboronation: The boronic acid loses its boron group before coupling.

-

Fix: Increase boronic acid equivalents to 1.5x or switch to a Boronic Ester (Pinacol ester).

-

-

Dehalogenation: Product is 3-ethylbenzoic acid (iodine replaced by H).

-

Fix: Reduce reaction temperature to 60°C and ensure rigorous degassing (O₂ promotes this pathway).

-

References

-

Suzuki-Miyaura Coupling Mechanism & Overview Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.[1][2] Source: Organic Chemistry Portal URL:[Link]

-

Coupling of Unprotected Acidic Substrates Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Free Carboxylic Acids. Source: Journal of Organic Chemistry (via NIH/PubMed) URL:[Link] (General reference to ortho-substituted acid protocols).

-

Ligand Effects (SPhos) Title: Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Dialkylbiaryl Phosphine Ligands. Source: Accounts of Chemical Research URL:[Link]

-

Water-Soluble Catalysis Title: Suzuki coupling of aryl halides in aqueous media.[1][3][4][5] Source: Green Chemistry Letters URL:[Link]

Sources

- 1. BJOC - Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium [beilstein-journals.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for the Esterification of 5-Ethyl-2-iodobenzoic Acid

Abstract

This document provides a comprehensive technical guide for the esterification of 5-Ethyl-2-iodobenzoic acid, a key intermediate in pharmaceutical and materials science research. Recognizing the challenges posed by the steric hindrance of the ortho-iodo substituent, this guide moves beyond a single methodology. It presents a comparative analysis of several robust esterification protocols, including the classic Fischer-Speier method, the mild and efficient Steglich esterification, and a high-yield two-step acyl chloride-based approach. Each protocol is detailed with step-by-step instructions, causality-driven explanations for experimental choices, and a thorough troubleshooting guide. The aim is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the optimal strategy for their specific synthetic goals, ensuring high yield and purity.

Introduction: The Synthetic Challenge

5-Ethyl-2-iodobenzoic acid is a valuable substituted aromatic carboxylic acid. The presence of the iodo-group makes it a versatile substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Esterification of this acid is a common and critical step to protect the carboxylic acid moiety, modify solubility, or to synthesize active pharmaceutical ingredients and advanced materials.

However, the esterification is not trivial. The bulky iodine atom at the ortho-position to the carboxylic acid presents significant steric hindrance. This bulkiness can shield the carbonyl carbon from the nucleophilic attack of an alcohol, drastically reducing the reaction rates and yields of traditional esterification methods. Therefore, a careful selection of the synthetic protocol is paramount for a successful transformation. This guide will dissect the most effective methods, providing a rationale for their application to this sterically demanding substrate.

Comparative Analysis of Esterification Protocols

The choice of an esterification method depends on the scale of the reaction, the sensitivity of the substrate to harsh conditions, and the desired purity of the final product. Below is a summary of viable protocols for 5-Ethyl-2-iodobenzoic acid.

| Protocol | Core Principle | Typical Conditions | Advantages | Disadvantages | Ideal For |

| Fischer-Speier | Acid-catalyzed equilibrium | Reflux in excess alcohol with H₂SO₄ or HCl catalyst[1] | Inexpensive, simple setup, suitable for large scale.[1] | Harsh acidic conditions, reversible reaction requires forcing conditions[2], often low yield for sterically hindered acids.[3] | Large-scale synthesis where yield is not the primary concern and the alcohol is inexpensive. |

| Steglich | Carbodiimide coupling | DCC or EDC, DMAP (cat.), aprotic solvent (DCM, THF), Room Temp.[4] | Very mild conditions[4], high yields, effective for sterically hindered substrates.[5][6] | More expensive reagents, byproduct removal can be challenging (especially DCU from DCC).[7] | Acid-sensitive substrates, high-value synthesis, and when high yields are critical. |

| Acyl Chloride | Two-step activation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, optional base | Overcomes steric hindrance via a highly reactive intermediate[8], high yields, fast reaction with alcohol. | Harsh reagents (SOCl₂ produces HCl/SO₂ gas)[9], requires an extra step, moisture-sensitive intermediate. | When other methods fail due to extreme steric hindrance and a robust, high-yield pathway is needed. |

| Mitsunobu | Redox condensation | PPh₃, DEAD or DIAD, non-polar solvent (THF, Toluene)[10] | Extremely mild conditions[11], useful for sensitive and complex molecules. | Stoichiometric, difficult-to-remove byproducts (phosphine oxide), expensive and hazardous reagents.[10] | Specialized applications, particularly with chiral alcohols where stereochemical inversion is desired. |

Experimental Protocols & Methodologies

Based on the analysis, the Steglich Esterification and the Acyl Chloride method are the most recommended protocols for achieving high yields with 5-Ethyl-2-iodobenzoic acid. The Fischer-Speier method is included as a cost-effective alternative.

Protocol 1: Steglich Esterification (High-Yield, Mild Conditions)

This method is highly effective for sterically hindered acids because it proceeds through a highly activated O-acylisourea intermediate.[5] The addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial; it forms a reactive acylpyridinium intermediate that is more readily attacked by the alcohol, preventing a common side reaction that forms an unreactive N-acylurea.[7] We recommend using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) over Dicyclohexylcarbodiimide (DCC), as the resulting urea byproduct is water-soluble, greatly simplifying purification.[12]

Caption: Workflow for the Steglich Esterification of 5-Ethyl-2-iodobenzoic acid.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Ethyl-2-iodobenzoic acid (1.0 eq.), the desired alcohol (e.g., ethanol, 1.2 eq.), and 4-DMAP (0.1 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reagents (approx. 0.1 M concentration relative to the acid).

-

Coupling Agent Addition: Add EDC hydrochloride (1.5 eq.) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-16 hours).

-

Quenching & Extraction: Once complete, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and residual EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Acyl Chloride Formation followed by Alcoholysis (Most Robust)

This two-step protocol is often the most reliable for severely hindered substrates. The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[8] This intermediate is then reacted with the alcohol, often in the presence of a mild base like pyridine or triethylamine to scavenge the HCl byproduct, driving the reaction to completion.

Caption: A two-step workflow for esterification via an acyl chloride intermediate.

Step A: Formation of 5-Ethyl-2-iodobenzoyl chloride

-

Safety: Conduct this procedure in a well-ventilated fume hood as SOCl₂ is corrosive and reacts with moisture to release toxic gases.[9]

-

Reaction Setup: Place 5-Ethyl-2-iodobenzoic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂).

-

Reagent Addition: Add thionyl chloride (2-5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Heating: Gently reflux the mixture (approx. 76 °C) until the evolution of gas ceases (typically 1-3 hours).

-

Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.[13]

Step B: Reaction with Alcohol

-

Setup: Dissolve the crude acyl chloride from Step A in anhydrous DCM under an inert atmosphere and cool the flask in an ice bath (0 °C).

-

Addition: In a separate flask, prepare a solution of the desired alcohol (1.5 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with water. Perform an aqueous work-up similar to Protocol 1 (wash with dilute acid, base, and brine). Purify the crude product by flash column chromatography.

Protocol 3: Fischer-Speier Esterification (Classic, Economic)

This is the quintessential esterification reaction, relying on an acid catalyst (typically H₂SO₄) and a large excess of the alcohol, which also serves as the solvent.[1] The reaction is an equilibrium, which is driven towards the product ester by using an excess of one reactant and/or by removing the water byproduct, for example, with a Dean-Stark apparatus.[1][2] While its efficiency is hampered by the steric hindrance of the substrate, it can be a viable option for simple, inexpensive alcohols like methanol or ethanol.

-

Setup: Dissolve 5-Ethyl-2-iodobenzoic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol, which will act as the solvent, >20 eq.).[2]

-

Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, approx. 5 mol%) dropwise to the solution.[14]

-

Reaction: Heat the mixture to reflux and maintain for several hours to days. The reaction progress should be monitored by TLC or LC-MS. The equilibrium may be reached with significant starting material still present.

-

Work-up: Cool the reaction mixture to room temperature and neutralize the catalyst by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the residue with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with water and brine.[2]

-

Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography to separate the ester from unreacted starting material.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | (All Methods): Insufficient activation or reaction time. (Steglich): Deactivated EDC (hydrolyzed); insufficient DMAP. (Fischer): Equilibrium not sufficiently shifted; catalyst decomposed. | (All): Increase reaction time and/or temperature (if protocol allows). Confirm reagent quality. (Steglich): Use fresh EDC and anhydrous solvents. Increase DMAP loading slightly (to 0.2 eq.). (Fischer): Use a Dean-Stark trap to remove water. Add a fresh portion of catalyst.[3] |

| Recovery of Starting Acid | (All Methods): Incomplete reaction. (Steglich/Acyl Chloride): Inefficient work-up; insufficient base wash. | Follow suggestions for "Low or No Reaction". During work-up, ensure the NaHCO₃ wash is thorough to remove all acidic components. |

| Formation of N-Acylurea Byproduct (Steglich) | The alcohol is not nucleophilic enough to compete with the intramolecular rearrangement of the O-acylisourea intermediate.[6] | Increase the concentration of the alcohol. Ensure DMAP is present and active, as it accelerates the desired alcoholysis step.[5] |

| Difficult Purification | (Steglich with DCC): Insoluble DCU byproduct co-elutes or precipitates. (Mitsunobu): Triphenylphosphine oxide and reduced hydrazide byproducts are difficult to separate. | (Steglich): Switch from DCC to water-soluble EDC. To remove DCU, filter the crude reaction mixture before work-up, or precipitate the DCU from a non-polar solvent (e.g., hexane) and filter. (Mitsunobu): Requires specialized chromatography or crystallization techniques. |

Conclusion and Recommendations

The esterification of the sterically hindered 5-Ethyl-2-iodobenzoic acid requires a departure from the simplest acid-catalyzed methods to achieve high efficiency.

-

For general-purpose, high-yield synthesis on a lab scale, the Steglich Esterification using EDC and DMAP is the premier choice. Its mild, room-temperature conditions and the water-solubility of its byproduct streamline the entire process from reaction to purification.

-

In cases where the Steglich reaction proves sluggish or fails, the two-step Acyl Chloride method is an exceptionally robust and reliable alternative that will overcome even severe steric challenges.

-

The Fischer-Speier Esterification remains a viable, low-cost option for producing simple alkyl esters on a large scale, provided that moderate yields are acceptable and the alcohol is inexpensive enough to be used as the solvent.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol to successfully synthesize esters of 5-Ethyl-2-iodobenzoic acid for their drug discovery and materials science endeavors.

References

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.

-

BYJU'S. (2022). To study esterification reaction between alcohol and carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

-

YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. DOI:10.1039/D1GC02251B. Retrieved from [Link]

-

Reddit. (2022). Steglich Esterification with EDC. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science 26(2). Retrieved from [Link]

-

ACS Catalysis. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

-

ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

-

Chemical Reviews. (2011). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2001). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. Retrieved from [Link]

- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

- Google Patents. (n.d.). US4304925A - Process for purifying esters.

-

YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

-

ResearchGate. (2021). Kinetic research and modeling of benzoic acid esterification process. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Molecules. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

- Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Introduction: The Strategic Value of 2-Iodo-5-ethylbenzoic Acid in Modern Synthesis

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-5-ethylbenzoic Acid

In the landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision is paramount. 2-Iodo-5-ethylbenzoic acid emerges as a highly valuable and versatile building block in this endeavor. Its structure is strategically functionalized: the aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] The carboxylic acid moiety offers a site for further derivatization, such as amidation or esterification, while the ethyl group allows for modulation of steric and electronic properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the most common cross-coupling reactions involving 2-iodo-5-ethylbenzoic acid but also delves into the mechanistic reasoning behind the choice of reagents and conditions. By understanding the "why," scientists can better troubleshoot, optimize, and adapt these powerful reactions to their specific synthetic targets. The derivatives of benzoic acid are known to be scaffolds for biologically active compounds, making these coupling reactions particularly relevant for drug discovery programs.[4][5][6]

Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions lies a common mechanistic framework: a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2][7][8] Understanding this catalytic cycle is fundamental to mastering these transformations.

The cycle universally consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodo-5-ethylbenzoic acid. This is often the rate-determining step and is highly efficient for aryl iodides due to the relatively weak C-I bond.[1] This step transforms the catalyst into a Pd(II) species.

-

Transmetalation / Coordination-Insertion: In C-C bond-forming reactions like Suzuki and Sonogashira, the coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation, transferring its organic group to the palladium center.[7] In the Heck reaction, the alkene coordinates to the palladium and then undergoes migratory insertion. For C-N coupling (Buchwald-Hartwig), the amine coordinates and is deprotonated.

-

Reductive Elimination: The two organic fragments now attached to the Pd(II) center couple together, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Key Experimental Components:

-

Palladium Precatalyst: While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is more common and practical to use stable Pd(II) salts such as palladium(II) acetate [Pd(OAc)₂] or palladium(II) chloride [PdCl₂]. These are reduced in situ to the active Pd(0) species by a ligand, amine, or another reagent in the mixture.[3]

-

Ligands: Phosphine ligands are critical. They stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties to promote the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[7][9]

-

Base: A base is almost always required. Its role can be to facilitate the transmetalation step (Suzuki), deprotonate a coupling partner (Sonogashira, Buchwald-Hartwig), or neutralize the HX acid formed during the reaction to regenerate the catalyst (Heck).[7][8]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-iodo-5-ethylbenzoic acid (e.g., 278 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), potassium carbonate (276 mg, 2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Using a syringe, add a degassed solvent mixture, such as Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).

-

Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Add 10 mL of water and acidify the aqueous layer to pH ~2-3 with 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the desired biaryl product.

| Entry | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 | >85 |